molecular formula C6H10O3 B8557917 5-Keto-isocaproic acid

5-Keto-isocaproic acid

Katalognummer: B8557917
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: XURWCHPWTSSQIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characterization of α-Ketoisocaproic Acid

IUPAC Nomenclature and Systematic Chemical Nomenclature

The IUPAC name for α-KIC is 4-methyl-2-oxopentanoic acid , reflecting its five-carbon chain with a methyl branch at the fourth carbon and a ketone group at the second position. Alternative systematic names include:

  • 2-Oxo-4-methylpentanoic acid
  • 4-Methyl-2-oxovaleric acid

Common synonyms such as ketoleucine and α-ketoisocaproate are frequently used in metabolic literature.

Table 1: Chemical Identifiers
Property Value Source
CAS Registry Number 816-66-0
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol (acid), 152.13 g/mol (Na salt)
SMILES CC(C)CC(=O)C(=O)O
InChI Key (Acid) BKAJNAXTPSGJCU-UHFFFAOYSA-N
InChI Key (Sodium Salt) IXFAZKRLPPMQEO-UHFFFAOYSA-M

Molecular Structure and Stereochemical Configuration

α-KIC is a branched-chain α-keto acid with a planar ketone group at C2 and a carboxylic acid moiety at C1. The methyl group at C4 introduces steric hindrance, influencing its reactivity and solubility. X-ray crystallography data (not directly available in sources) would typically show a twisted conformation due to the methyl branch, but nuclear magnetic resonance (NMR) studies confirm the absence of chiral centers, rendering the compound achiral.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, D₂O):

  • δ 2.55 ppm (t, 2H) : Methylene protons adjacent to the ketone (C3).
  • δ 1.90 ppm (m, 1H) : Methine proton at C4.
  • δ 0.95 ppm (d, 6H) : Methyl protons at C5.

¹³C NMR (100 MHz, D₂O):

  • δ 208.5 ppm : Ketone carbon (C2).
  • δ 178.3 ppm : Carboxylic acid carbon (C1).
  • δ 35.2 ppm : Quaternary carbon (C4).
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 130 (C₆H₁₀O₃⁺). Key fragments include:

  • m/z 86 : Loss of CO₂ (44 amu) from the carboxylic acid group.
  • m/z 57 : Formation of acylium ion (C₃H₅O⁺) via cleavage adjacent to the ketone.

Physicochemical Properties

Solubility and Partition Coefficients
  • Water Solubility : 30 mg/mL at 20°C, attributed to hydrogen bonding with the carboxylic acid and ketone groups.
  • Organic Solvents : Soluble in ethanol and DMSO (30 mg/mL).
  • LogP : 0.17, indicating moderate hydrophobicity.
Thermal Stability and Degradation Kinetics
  • Melting Point : 8–10°C.
  • Boiling Point : 82–83°C at 11 mmHg.
  • Degradation : Decomposes above 150°C, releasing CO₂ and forming isovaleric acid derivatives.
Table 2: Thermodynamic Properties
Property Value Source
Density (20°C) 1.055 g/mL
Refractive Index 1.432
pKa 2.65 (predicted)

Eigenschaften

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

4-methyl-5-oxopentanoic acid

InChI

InChI=1S/C6H10O3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI-Schlüssel

XURWCHPWTSSQIT-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Azlactones Method

The azlactones method involves condensing hippuric acid with isovaleraldehyde to form an azlactone intermediate, which undergoes hydrolysis to yield α-KIC. This route requires stringent anhydrous conditions and toxic solvents like acetic anhydride, limiting its industrial viability. Early reports noted yields below 40% due to side reactions forming diketopiperazines. Modifications using phase-transfer catalysts improved yields to 55–60%, but purification remained challenging due to byproduct contamination.

Grignard Reagent Approach

In this method, diethyl oxamate reacts with isopropyl magnesium bromide (Grignard reagent) to form a tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields α-KIC. While scalable, the reliance on hazardous reagents (e.g., PCC) and high energy inputs for distillation (required for >90% purity) render this method economically and environmentally unfavorable.

Table 1: Comparative Performance of Chemical Synthesis Methods

MethodYield (%)Purity (%)Key Limitations
Azlactones55–6070–80Byproduct formation, solvents
Grignard + PCC65–7085–90Toxic reagents, energy-intensive

Biotechnological Production

Whole-Cell Biotransformation Using Escherichia coli

Recent breakthroughs employ recombinant E. coli strains expressing L-amino acid deaminase (L-AAD) from Proteus vulgaris to convert L-leucine into α-KIC in a single step. Key optimizations include:

  • Strain Construction : Plasmid pET-28a(+) harboring the P. vulgaris L-AAD gene transformed into E. coli BL21(DE3) achieves enzyme activity of 24.92 mg·L⁻¹·min⁻¹·g⁻¹ DCW.

  • Reaction Conditions : Optimal parameters include 0.8 g/L biocatalyst, 35°C, pH 7.5, and 16-hour reaction time, yielding 12.7 g/L α-KIC with 97.8% leucine conversion.

Table 2: Optimization of Biotransformation Parameters

ParameterOptimal ValueEffect on Yield
Cell Concentration0.8 g/LMaximizes enzyme activity
Temperature35°CBalances reaction rate & stability
pH7.5Maintains enzyme conformation

Substrate Feeding Strategies

Batch and interval feeding methods significantly impact α-KIC titers:

  • Batch Feeding : 65.5 g/L leucine yields 50.0 g/L α-KIC (96.1% conversion).

  • Interval Feeding (2-hour increments) : Cumulative leucine addition (157.2 g/L over 22 hours) achieves 69.1 g/L α-KIC, albeit with reduced conversion (50.3%) due to product inhibition.

Enzymatic Transamination

Branched-Chain Amino Acid Aminotransferase (BCAT)

BCAT catalyzes the transfer of leucine’s amino group to α-ketoglutarate, forming α-KIC and glutamate. While native BCATs exhibit low activity (≤5 U/mg), engineered variants from Bacillus subtilis achieve 15 U/mg, enabling α-KIC synthesis at 8.2 g/L in 12 hours. Co-expression with glutamate dehydrogenase regenerates α-ketoglutarate, sustaining reaction stoichiometry.

Immobilized Enzyme Systems

Immobilizing BCAT on chitosan beads enhances stability, allowing 10 reaction cycles with <20% activity loss. However, substrate diffusion limitations reduce yields to 4.5 g/L, underscoring the need for improved carrier designs.

Comparative Analysis of Production Methods

Table 3: Method Comparison for α-KIC Synthesis

MethodTiter (g/L)Conversion (%)SustainabilityScalability
Chemical (Azlactones)0.5–1.055–60LowModerate
Biotransformation69.150.3–97.8HighHigh
Enzymatic8.285–90ModerateLow

Biotransformation outperforms other methods in titer and sustainability but faces challenges in downstream purification due to cellular debris. Chemical synthesis, though less efficient, remains relevant for high-purity applications .

Analyse Chemischer Reaktionen

Enzymatic Oxidative Decarboxylation

KIC undergoes oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isovaleryl-CoA . This irreversible reaction is rate-limiting in leucine catabolism and is inhibited by KIC itself, which activates the BCKD complex by inhibiting BCKD kinase .

Key Reaction Steps :

  • Catalytic substrate : BCKD complex (E1, E2, E3 subunits)

  • Products : Isovaleryl-CoA, CO₂, and NADH

  • Inhibition : High KIC concentrations reduce enzyme activity via product inhibition .

Chemical Conversion to Flavor Compounds

KIC is chemically converted to aldehydes such as 2-methylpropanal (isobutyraldehyde) through a manganese-catalyzed reaction involving keto-enol tautomerism . This mechanism is relevant in fermented foods like cheese:

  • Reaction pathway :

    • Keto-enol tautomerism → peroxide formation → breakdown into aldehydes (e.g., 2-methylpropanal) and oxalate/CO₂ .

  • Optimal conditions :

    • pH 5.5

    • Manganese catalyst

    • Reaction efficiency varies among α-keto acids .

Compound Product Catalyst Key Conditions
α-Ketoisocaproic acid2-MethylpropanalManganesepH 5.5, 60°C

Enzymatic Transamination and Decarboxylation

In Lactococcus species, pyruvate drives the transamination of leucine to KIC, which is then decarboxylated to 3-methylbutanal via α-ketoisocaproic acid decarboxylase . This pathway is critical for flavor development in dairy products.

Key Enzymes :

  • BCAT : Catalyzes transamination

  • α-Ketoisocaproic acid decarboxylase : Converts KIC to 3-methylbutanal .

Metabolic Regulation and Feedback Inhibition

KIC exhibits feedback inhibition on its biosynthesis. In biocatalytic systems, high KIC concentrations reduce enzyme activity, necessitating strategies like:

  • Interval leucine feeding : Adding leucine at 2-hour intervals (0–22 h) increased KIC titer to 69.1 g/L but reduced conversion efficiency to 50.3% .

  • Protonophore addition : Carbonyl cyanide-3-chlorophenylhydrazone (CCCP) enhances biocatalyst activity by inhibiting ATP-dependent leucine transport .

Analytical Methods for Detection

KIC is quantified via:

  • HPLC with fluorescence detection : Measures intracellular α-keto acids using derivatization with 4,5-diaminofluorescein (DAF) .

  • Gas chromatography-mass spectrometry (GC-MS) : Quantifies volatile metabolites like 3-methylbutanal .

Wissenschaftliche Forschungsanwendungen

Biochemical and Metabolic Role

5-Keto-isocaproic acid plays a significant role in the metabolism of branched-chain amino acids (BCAAs). It is produced during the oxidative decarboxylation of leucine, catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. This metabolic pathway is crucial for energy production and amino acid metabolism, particularly in muscle tissues .

Muscle Performance and Recovery

Enhancement of Muscle Protein Synthesis:
Research indicates that supplementation with 5-Keto-isocaproic acid may enhance muscle protein synthesis and regeneration following exercise. It has been observed to reduce skeletal muscle damage after eccentric exercises, making it a potential ergogenic aid for athletes .

Influence on Insulin Sensitivity:
Studies have shown that 5-Keto-isocaproic acid can modulate insulin sensitivity and glucose transport in muscle cells. Specifically, it suppresses insulin-stimulated glucose transport, which may have implications for managing insulin resistance .

Clinical Applications in Metabolic Disorders

Maple Syrup Urine Disease:
5-Keto-isocaproic acid serves as a biomarker for metabolic disorders such as Maple Syrup Urine Disease (MSUD). Elevated levels of this compound indicate deficiencies in enzymes responsible for branched-chain amino acid metabolism. In patients with MSUD, the accumulation of 5-Keto-isocaproic acid can lead to neurotoxicity and other serious health issues .

Potential Therapeutic Use:
Due to its role in BCAA metabolism, 5-Keto-isocaproic acid is being explored as a therapeutic agent for conditions related to impaired amino acid metabolism. Its administration may help manage symptoms associated with metabolic disorders by providing an alternative pathway for energy production .

Table 1: Summary of Research Findings on 5-Keto-Isocaproic Acid

Study ReferenceFocus AreaKey Findings
Muscle PerformanceEnhanced protein synthesis and reduced muscle damage post-exercise.
Insulin SensitivitySuppressed insulin-stimulated glucose transport; potential link to insulin resistance management.
Metabolic DisordersElevated levels indicate metabolic dysfunctions such as MSUD; potential therapeutic applications.
Muscle Glucose MetabolismModulates glucose uptake; effects linked to leucine availability.
Whole-body Insulin SensitivityEffects observed on insulin signaling pathways across different muscle types.

Safety and Toxicity

Numerous studies indicate that 5-Keto-isocaproic acid is generally safe for human consumption, with no adverse effects reported at typical supplementation doses . However, caution is warranted in individuals with metabolic disorders such as MSUD, where its accumulation can lead to serious health complications.

Wirkmechanismus

The mechanism of action of 5-Keto-isocaproic acid involves its ability to undergo various chemical transformations. The formyl group is highly reactive and can participate in multiple types of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison of Selected Keto Acids

Compound Name Structure Description Biological/Functional Role Key References
5-Keto-isocaproic acid 6-carbon chain, ketone at C5 Hypothesized metabolic intermediate
2-Ketohexanoic acid 6-carbon chain, ketone at C2 Potent insulin secretagogue; modulates β-cell metabolism
2-Keto-6-acetamidocaproate 6-carbon chain, ketone at C2, acetamido group at C6 Unspecified role; structural complexity suggests specialized enzymatic interactions
2-Oxoglutaric acid 5-carbon chain, ketone at C2, dicarboxylic acid TCA cycle intermediate; regulates epigenetic enzymes and hypoxia signaling

Structural Analysis

Chain Length and Ketone Position: 5-Keto-isocaproic acid and 2-ketohexanoic acid share a six-carbon backbone but differ in ketone placement (C5 vs. C2). This positional variance significantly impacts metabolic fate. For example, 2-ketohexanoic acid is directly involved in mitochondrial β-oxidation pathways, while 5-keto-isocaproic acid may undergo alternative degradation or conjugation . 2-Oxoglutaric acid’s shorter chain (5 carbons) and dicarboxylic structure enable its central role in the TCA cycle, unlike the monocarboxylic 5-keto-isocaproic acid .

Functional Group Modifications :

  • The acetamido group in 2-keto-6-acetamidocaproate introduces hydrogen-bonding capacity and steric hindrance, likely restricting its interaction with enzymes that process simpler keto acids like 5-keto-isocaproic acid .

Research Findings and Data Gaps

Insulin Modulation by 2-Ketohexanoic Acid: Studies cited in demonstrate that 2-ketohexanoic acid stimulates insulin secretion at micromolar concentrations, likely via mitochondrial metabolism. No analogous data exist for 5-keto-isocaproic acid, suggesting a need for targeted β-cell studies .

TCA Cycle vs. Alternative Pathways: 2-Oxoglutaric acid’s role in the TCA cycle is well-documented, with plasma concentrations (~5 μM) reflecting its metabolic turnover. In contrast, 5-keto-isocaproic acid’s absence from standard metabolic panels implies either low abundance or niche physiological functions .

Synthetic Utility: highlights the use of keto acids in drug discovery, particularly for anti-prion agents. The reactivity of 5-keto-isocaproic acid’s distal ketone group could enable novel ring-forming reactions, differentiating it from C2-keto analogs .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Keto-isocaproic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves oxidation of isocaproic acid derivatives or enzymatic pathways. Key variables include solvent polarity (aqueous vs. organic), temperature (e.g., 25°C vs. 50°C), and catalyst selection (e.g., metal catalysts vs. biocatalysts). To ensure reproducibility, document exact molar ratios, reaction times, and purification steps (e.g., column chromatography or recrystallization). Yield optimization requires iterative testing of these parameters, with systematic recording of outcomes in triplicate .

Q. Which analytical techniques are most effective for characterizing 5-Keto-isocaproic acid purity and structural integrity?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS with polar stationary phases to separate isomers and detect impurities .
  • Spectroscopy : NMR (¹H/¹³C) for functional group confirmation, FT-IR for ketone group identification (~1700 cm⁻¹), and UV-Vis for concentration quantification.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
    Cross-validate results using multiple techniques to address instrumental limitations .

Q. How does pH and temperature affect the stability of 5-Keto-isocaproic acid in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Monitor degradation via periodic sampling (e.g., every 24 hours) using HPLC. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Report deviations in degradation pathways (e.g., hydrolysis vs. oxidation) across pH ranges .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported biological activity data for 5-Keto-isocaproic acid?

  • Methodological Answer :

  • Systematic Review : Use PICO(T) framework to structure comparisons (Population: cell lines/organisms; Intervention: dosage; Comparison: controls; Outcome: activity metrics; Timeframe) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical models (e.g., random-effects) to account for heterogeneity. Assess publication bias via funnel plots .
  • In-House Replication : Repeat disputed experiments under standardized conditions (e.g., ISO guidelines) to isolate variables like solvent purity or cell culture media .

Q. How can computational modeling predict the interaction of 5-Keto-isocaproic acid with enzymatic targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model ligand-protein interactions, focusing on binding affinity (ΔG) and active-site residues. Validate with molecular dynamics (MD) simulations to assess stability over time .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and H-bond donors. Cross-validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. What protocols optimize the scalability of 5-Keto-isocaproic acid synthesis for kinetic studies without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Test continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Compare batch vs. flow yields at pilot scales (1–10 L) .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst concentration, flow rate). Use response surface methodology (RSM) to identify optimal conditions .

Q. How do isotopic labeling techniques (e.g., ¹³C) enhance metabolic tracing studies of 5-Keto-isocaproic acid in vivo?

  • Methodological Answer :

  • Synthesis of Labeled Analogs : Incorporate ¹³C at the ketone carbon via labeled precursors (e.g., ¹³C-sodium acetate). Verify isotopic purity using LC-MS/MS .
  • Tracer Experiments : Administer labeled compound to model organisms, then analyze metabolites via NMR or isotope-ratio mass spectrometry. Use compartmental modeling to quantify flux rates in metabolic pathways .

Methodological Standards & Reporting

  • Data Contradiction Analysis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
  • Reproducibility : Adhere to Beilstein Journal guidelines: provide raw data in supplementary materials, specify equipment models, and cite established protocols .
  • Ethical Compliance : Disclose conflicts of interest and ensure animal/human studies comply with institutional review boards (IRBs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.